molecular formula C9H13BrN4O2S B7059440 5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine

5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine

Cat. No.: B7059440
M. Wt: 321.20 g/mol
InChI Key: NHAZQYNAHXOFDQ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine is a synthetic organic compound that features a bromine atom, a pyrimidine ring, and a thiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazolidine moiety can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Sulfur and Carbonyl Compounds: Used for thiazolidine ring formation.

    Cyclization Agents: Various agents can be used to facilitate the formation of the pyrimidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of thiazolidine and pyrimidine derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazolidine moiety can play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine is unique due to the combination of its bromine atom, thiazolidine ring, and pyrimidine ring. This combination of functional groups can confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O2S/c10-8-6-12-9(13-7-8)11-2-4-14-3-1-5-17(14,15)16/h6-7H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZQYNAHXOFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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